N-(diphenylacetyl)-L-valine
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Overview
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants used, the conditions under which the reaction occurs (temperature, pressure, catalysts, etc.), and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the products formed during these reactions.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and reactivity towards various reagents.Scientific Research Applications
HDAC Inhibition and Leukemia Treatment
Valproic acid, closely related to N-(diphenylacetyl)-L-valine through its action as a Histone Deacetylase (HDAC) inhibitor, shows promise in treating acute myeloid leukemia (AML). It's been shown to induce hematological remission and improve blood values in patients unfit for intensive chemotherapy. This therapeutic strategy capitalizes on the modulation of protein lysine acetylation to influence cell proliferation, differentiation, and apoptosis (Fredly, Gjertsen, & Bruserud, 2013).
Antiviral and Anticancer Efficacy
Valaciclovir, an L-valyl ester prodrug converting to aciclovir and L-valine, demonstrates significant antiviral activity against herpesviruses, offering enhanced bioavailability over aciclovir. Its efficacy in treating herpes zoster and genital herpes, alongside a well-tolerated drug profile, illustrates the potential of valine-derived treatments in managing viral infections and suggests avenues for exploring anticancer applications (Perry & Faulds, 1996).
Cardiovascular Disease Modulation
Research on lysine acetylation's role in cardiovascular diseases (CVDs) indicates that lysine deacetylases, including HDACs targeted by valproic acid, significantly impact hypertension, vascular diseases, and arrhythmia. The therapeutic potential of HDAC inhibitors in CVD treatments highlights the importance of understanding specific HDAC roles in cardiac and vascular health, offering new targets for intervention (Li, Ge, & Li, 2019).
Antihypertensive Peptides from Fish Protein Hydrolysates
Fish Protein Hydrolysate (FPH), rich in biologically active peptides including valine, shows significant antihypertensive activity. These peptides, with potent Angiotensin Converting Enzyme – I inhibitory activity, highlight the therapeutic potential of valine-containing compounds in developing antihypertensive drugs (U.G., Bhat, Karunasagar, & B.S., 2019).
Mood Stabilization Beyond Bipolar Disorder
The mood stabilizers lithium and valproic acid show therapeutic potential beyond bipolar disorder, including neuroprotective benefits across a spectrum of central nervous system diseases. This review underscores the multifaceted mechanisms of action of these drugs, including HDAC inhibition by valproic acid, suggesting broader applications in treating neurological, neurodegenerative, and neuropsychiatric disorders (Chiu, Wang, Hunsberger, & Chuang, 2013).
Safety And Hazards
This section would include information on the compound’s toxicity, flammability, and any risks it poses to human health or the environment. It would also include appropriate safety precautions for handling and storing the compound.
Future Directions
Future directions could include potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.
Please note that the above is a general approach and the specific details would depend on the particular compound being studied. For “N-(diphenylacetyl)-L-valine”, more specific information would likely be available if the compound has been extensively studied. If not, experimental studies would be needed to obtain this information.
properties
IUPAC Name |
(2S)-2-[(2,2-diphenylacetyl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(2)17(19(22)23)20-18(21)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3,(H,20,21)(H,22,23)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPWHHXDOFSBKX-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diphenylacetyl)-L-valine |
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